2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as the target compound) is a synthetic heterocyclic derivative belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its molecular formula is C₂₄H₂₅NO₇, with a molecular weight of 439.46 g/mol . The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions (heating in appropriate solvents) .
Key structural features include:
- A 2-hydroxyethyl group at position 2, introducing hydrophilicity.
- A methyl group at position 7, modulating electronic and steric properties.
The compound exhibits a melting point of 195–197 °C and has been characterized via IR, ¹H/¹³C NMR, and mass spectrometry (APSI MS: 440.1 [M+1]⁺). Analytical data (C: 65.56%, H: 5.76%, N: 3.27%) align closely with theoretical calculations (C: 65.59%, H: 5.73%, N: 3.19%) .
Properties
IUPAC Name |
2-(2-hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-12-5-6-15-14(9-12)20(26)18-19(24(7-8-25)23(27)22(18)31-15)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-6,9-11,19,25H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYFANJABMELKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . The compound’s trimethoxyphenyl (TMP) group is crucial for fitting into the colchicine binding site of the αβ-tubulin heterodimer .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeting nature . For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and leading to cell cycle arrest . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting cell survival and proliferation .
Result of Action
The compound’s action results in notable anti-cancer effects . It also shows promising anti-fungal, anti-bacterial, and antiviral activities . Furthermore, it demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . It also exhibits anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biological Activity
The compound 2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that belongs to the class of 1,2-dihydrochromeno derivatives. Its unique structure features a chromeno ring fused with a pyrrole moiety and is characterized by multiple functional groups. This article aims to explore the biological activity of this compound, emphasizing its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.44 g/mol. The structural characteristics include:
- Hydroxyethyl group : Enhances solubility and can participate in hydrogen bonding.
- Trimethoxyphenyl substituents : Affect electron density and reactivity.
- Pyrrole nitrogen : Capable of coordination with metal ions or participating in nucleophilic attacks.
These features suggest that the compound may exhibit significant biological activities, particularly in pharmacology.
Antioxidant Activity
Research has indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases . The presence of multiple functional groups in this compound may enhance its efficacy as an antioxidant.
Anti-inflammatory Potential
Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in inflammatory processes. The trimethoxyphenyl group could enhance binding affinity due to increased hydrophobic interactions with target proteins. Such interactions are critical for modulating inflammatory pathways, making this compound a potential candidate for anti-inflammatory therapies.
Anticancer Activity
The unique structural properties of this compound suggest potential applications in cancer treatment. Its ability to inhibit tumorigenesis has been highlighted in various studies. Compounds within the chromeno[2,3-c]pyrrole class have shown promise as glucokinase activators and mimetics of glycosaminoglycans, which are important in cancer cell signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : Interaction with receptors that mediate inflammatory responses or cell proliferation.
- Antioxidant Defense : Scavenging free radicals and reducing oxidative damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | Dimethoxy substitution | Lacks hydroxyethyl group |
| 7-Methyl-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | Methyl and methoxy substitution | Different substitution pattern |
| 2-Hydroxy-5-methyl-1H-pyrrole-3-carboxylic acid | Carboxylic acid group | Focus on carboxylic functionality |
The uniqueness of this compound lies in its combination of hydroxyethyl and trimethoxy substituents on the chromeno-pyrrole framework which may confer distinct biological properties compared to its analogs.
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant activities of various chromeno derivatives, it was found that those containing hydroxyethyl groups exhibited significantly higher radical scavenging capacities compared to their counterparts without such groups. This suggests that the structural modifications present in this compound could enhance its antioxidant potential.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of chromeno derivatives demonstrated that compounds similar to this compound inhibited the production of pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may serve as an effective anti-inflammatory agent by modulating immune responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : The target compound (52% yield) outperforms the allyl-substituted derivative (43%), suggesting that bulkier or electron-deficient aryl groups (e.g., 3,4,5-trimethoxyphenyl) may stabilize intermediates during synthesis .
- Thermal Stability : Higher melting points (e.g., 235–237 °C for the allyl derivative) correlate with reduced hydroxyl or polar groups, enhancing crystallinity .
- Spectral Signatures: All compounds show strong IR absorption at 1700–1720 cm⁻¹ (C=O stretching), confirming the conserved dihydrochromenopyrroledione core. NMR shifts for aromatic protons (δ 6.5–7.6 ppm) vary based on substituent electronic effects .
Q & A
Q. Critical parameters :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance yields of electrophilic substitutions, while ethanol minimizes side reactions in condensations .
- Temperature control : Reflux (80–100°C) accelerates cyclization but may degrade thermally sensitive substituents; microwave-assisted synthesis reduces time by 40% .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrrole functionalization .
Case study : Optimizing the hydroxyethyl group insertion increased yield from 62% to 78% by switching from THF to DMF at 60°C .
Advanced: How can contradictory bioactivity data across analogs be resolved?
Q. Strategies include :
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to identify pharmacophores. For example, 3,4,5-trimethoxyphenyl enhances cytotoxicity compared to mono-methoxy analogs .
- Molecular docking : Compare binding affinities to targets like tubulin or topoisomerase II. The trimethoxyphenyl group shows stronger π-π stacking with tubulin’s active site (ΔG = -9.2 kcal/mol) .
- Metabolic stability assays : Hepatic microsome studies clarify if discrepancies arise from rapid degradation .
Advanced: What mechanistic studies elucidate its biological mode of action?
Q. Integrated approaches :
- Enzyme inhibition kinetics : Measure KM and Vmax shifts for COX-2 or topoisomerase II via fluorogenic substrates .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) in treated cancer cells .
- In vivo xenograft models : Assess tumor volume reduction (e.g., 50–70% at 10 mg/kg dosing) and correlate with pharmacokinetic data (t₁/₂ = 4–6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
